molecular formula C26H22N4O7S B11441081 2,5-Dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide

2,5-Dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide

Cat. No.: B11441081
M. Wt: 534.5 g/mol
InChI Key: TXFRXNSSKZFQPZ-SGEDCAFJSA-N
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Description

2,5-Dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides. This compound is characterized by its unique structure, which includes a chromenylidene moiety, an oxadiazole ring, and a sulfonohydrazide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide typically involves multiple steps:

    Formation of the Chromenylidene Moiety: This step involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions to form the chromenylidene structure.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling of the Chromenylidene and Oxadiazole Units: This step involves the reaction of the chromenylidene intermediate with the oxadiazole intermediate under suitable conditions to form the desired product.

    Introduction of the Sulfonohydrazide Group: The final step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base to introduce the sulfonohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonohydrazide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide
  • 2,5-Dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide

Uniqueness

The uniqueness of 2,5-Dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide lies in its complex structure, which combines multiple functional groups. This allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C26H22N4O7S

Molecular Weight

534.5 g/mol

IUPAC Name

2,5-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide

InChI

InChI=1S/C26H22N4O7S/c1-33-18-10-8-16(9-11-18)24-27-25(37-29-24)20-14-17-6-4-5-7-21(17)36-26(20)28-30-38(31,32)23-15-19(34-2)12-13-22(23)35-3/h4-15,30H,1-3H3/b28-26-

InChI Key

TXFRXNSSKZFQPZ-SGEDCAFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=C(C=CC(=C5)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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